molecular formula C24H18Br2N2O2 B14926998 methyl 4-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 4-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B14926998
M. Wt: 526.2 g/mol
InChI Key: DWMJTONHROOWJQ-UHFFFAOYSA-N
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Description

Methyl 4-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with bromophenyl groups and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromophenyl groups.

    Attachment of the benzoate ester: The pyrazole derivative is then reacted with methyl 4-bromobenzoate under conditions that facilitate nucleophilic substitution, such as the presence of a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:

    Substitution reactions: The bromophenyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the pyrazole ring or the benzoate ester.

Common Reagents and Conditions

    Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, with conditions typically involving a polar aprotic solvent and a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminophenyl derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

Methyl 4-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate has several scientific research applications:

    Organic synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Medicinal chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials science: Its unique electronic properties may make it useful in the development of novel materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism by which methyl 4-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-bromophenyl)benzoate: This compound shares the benzoate ester and bromophenyl groups but lacks the pyrazole ring.

    Methyl 4-(bromomethyl)benzoate: Similar in structure but with a bromomethyl group instead of the pyrazole ring.

    Methyl 3,5-bis(bromomethyl)benzoate: Contains two bromomethyl groups on the benzoate ester.

Uniqueness

Methyl 4-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to the presence of the pyrazole ring, which can confer distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions or electronic characteristics.

Properties

Molecular Formula

C24H18Br2N2O2

Molecular Weight

526.2 g/mol

IUPAC Name

methyl 4-[[3,5-bis(4-bromophenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C24H18Br2N2O2/c1-30-24(29)19-4-2-16(3-5-19)15-28-23(18-8-12-21(26)13-9-18)14-22(27-28)17-6-10-20(25)11-7-17/h2-14H,15H2,1H3

InChI Key

DWMJTONHROOWJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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